3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzofuran moiety, an oxadiazole ring, and a fluorobenzamide group
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are part of the structure of this compound, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds have been found to have a wide range of biological and pharmacological applications .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzofuran and oxadiazole rings, followed by their coupling with the fluorobenzamide group. Common synthetic routes include:
Formation of Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with the fluorobenzamide group using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Pharmaceuticals: It can be explored for its potential as a therapeutic agent in treating various diseases.
Material Sciences: It can be used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which have similar benzofuran structures and are used in treating skin diseases.
Oxadiazole Derivatives: Compounds with oxadiazole rings that exhibit antimicrobial and anticancer activities.
Uniqueness
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combined structural features of benzofuran, oxadiazole, and fluorobenzamide, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c1-24-13-7-3-4-10-9-14(25-15(10)13)17-21-22-18(26-17)20-16(23)11-5-2-6-12(19)8-11/h2-9H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEJSJQUAFTWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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